Benzoic acid, 4-cyano-, sodiuM salt
Description
Contextualization within Aromatic Carboxylates and Nitriles Research
Benzoic acid, 4-cyano-, sodium salt belongs to the classes of aromatic carboxylates and aromatic nitriles. Aromatic carboxylates are widely studied for their diverse applications, including their use as building blocks in the synthesis of pharmaceuticals, polymers, and metal-organic frameworks (MOFs). The carboxylate group (-COO⁻) can coordinate with metal ions, making these compounds valuable ligands in coordination chemistry.
The nitrile group (-CN) is a versatile functional group in organic synthesis, known for its ability to be converted into other functional groups such as amines, amides, and carboxylic acids. In materials science, the nitrile group's electronic properties and its potential for forming specific intermolecular interactions are of significant interest. The presence of both a carboxylate and a nitrile group on a benzene (B151609) ring gives this compound a bifunctional nature, opening up a range of possibilities for its use in constructing complex molecular architectures.
Academic Significance and Research Trajectories of this compound
While direct research on this compound is not as extensive as that on its parent acid, its significance can be understood through the applications of 4-cyanobenzoic acid. The sodium salt is often an intermediate in the synthesis and application of 4-cyanobenzoic acid and its derivatives.
One major research trajectory for related compounds is in the field of metal-organic frameworks (MOFs) . MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of the 4-cyanobenzoate (B1228447) anion makes it an excellent candidate for a linker in MOFs. The carboxylate group can bind to the metal centers, while the cyano group can either remain as a functional group within the pores of the MOF, be used for post-synthetic modification, or participate in the coordination network.
Another area of interest is supramolecular chemistry , where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The aromatic ring, carboxylate, and nitrile groups of 4-cyanobenzoate can all participate in various intermolecular interactions, such as hydrogen bonding, pi-pi stacking, and dipole-dipole interactions, making it a valuable component in the design of supramolecular assemblies.
Furthermore, derivatives of 4-cyanobenzoic acid are investigated as intermediates in the synthesis of pharmaceuticals and functional polymers. google.com The sodium salt can be a more reactive or soluble alternative to the acid in certain synthetic steps.
Fundamental Structural Elements and Their Implications for Chemical Inquiry
The structure of this compound consists of a sodium cation (Na⁺) and a 4-cyanobenzoate anion. The anion is composed of a benzene ring substituted with a carboxylate group (-COO⁻) and a cyano group (-C≡N) at positions 1 and 4, respectively.
The key structural elements and their implications are:
Carboxylate Group (-COO⁻): This anionic group is a key site for coordination with the sodium cation and other metal ions. It can form various coordination modes (monodentate, bidentate, bridging), which dictates the dimensionality and topology of the resulting coordination polymers or MOFs.
Cyano Group (-C≡N): The linear and polar nature of the cyano group allows it to participate in dipole-dipole interactions and to act as a hydrogen bond acceptor. Its presence can influence the packing of molecules in the solid state and the properties of the resulting materials. The nitrogen atom of the cyano group can also coordinate to metal centers, leading to the formation of multi-dimensional coordination networks.
The interplay of these functional groups on a rigid aromatic platform makes this compound a subject of interest for chemists exploring the design and synthesis of new functional materials.
Properties
CAS No. |
17264-66-3 |
|---|---|
Molecular Formula |
C8H4NNaO2 |
Molecular Weight |
169.11263 |
Synonyms |
Benzoic acid, 4-cyano-, sodiuM salt |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis and Derivatization of Benzoic Acid, 4 Cyano , Sodium Salt
Advanced Synthetic Routes and Pathway Optimization
The preparation of sodium 4-cyanobenzoate (B1228447) typically involves the synthesis of 4-cyanobenzoic acid, followed by its conversion to the sodium salt. Several advanced routes have been developed to optimize the synthesis of the parent acid, focusing on yield, purity, and process efficiency.
A common pathway involves the oxidation of 4-cyanotoluene. This method directly converts the methyl group to a carboxylic acid while preserving the nitrile functionality. Another established route is the dehydration of 4-hydroxyiminobenzoic acid or its methyl ester, often using dehydrating agents like thionyl chloride or phosphorus pentoxide. google.com The Sandmeyer reaction, starting from 4-aminobenzoic acid, provides an alternative pathway where the amino group is converted to a diazonium salt and subsequently replaced by a cyano group using copper(I) cyanide. researchgate.net
The final step to obtain the sodium salt is a straightforward acid-base neutralization reaction between 4-cyanobenzoic acid and a sodium base, such as sodium hydroxide (B78521).
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic pathways. In the oxidation of 4-cyanotoluene, the reaction proceeds through the formation of intermediate species, with the specific mechanism depending on the oxidizing agent used. For instance, with potassium permanganate, the reaction likely involves the formation of a manganate (B1198562) ester.
The dehydration of aldoximes to nitriles, a key step in an alternative synthesis, is understood to proceed via the conversion of the hydroxyl group of the oxime into a good leaving group, which is then eliminated to form the nitrile.
In the Sandmeyer reaction, the mechanism involves the formation of a diazonium salt from an aromatic amine. This salt then undergoes a single-electron transfer from the copper(I) catalyst, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide anion to form the desired nitrile. Careful control of pH and temperature is essential to maximize the yield and minimize the formation of byproducts like 4-hydroxybenzoic acid.
A proposed mechanism for the formation of 4-cyanobenzoic acid from 4-cyanobenzamide (B1359955) involves the reaction of the amide group with nitrous acid, which is generated in situ from a nitrite (B80452) salt and a protonic acid. googleapis.com
Catalyst Development for Enhanced Synthetic Efficiency
Catalysis plays a pivotal role in improving the efficiency of synthetic routes to 4-cyanobenzoic acid. For the oxidation of 4-cyanotoluene, various catalysts have been explored to enhance the reaction's selectivity and yield. Ruthenium and iridium-derivative catalysts are among the effective options. google.comgoogle.com
In the context of green chemistry, electrochemical synthesis has emerged as a promising alternative. The electrocarboxylation of 4-iodobenzonitrile (B145841) to produce 4-cyanobenzoic acid has been investigated, utilizing silver cathodes which can reduce the required electrochemical potential. mdpi.com This method avoids the need for harsh oxidizing agents.
The table below summarizes some of the catalysts used in the synthesis of 4-cyanobenzoic acid and its precursors.
| Reaction Type | Catalyst/Reagent | Precursor | Product | Reference |
| Oxidation | Potassium Permanganate | 4-Cyanotoluene | 4-Cyanobenzoic Acid | google.com |
| Oxidation | Ruthenium derivatives | 4-Cyanotoluene | 4-Cyanobenzoic Acid | google.comgoogle.com |
| Oxidation | Iridium derivatives | 4-Cyanotoluene | 4-Cyanobenzoic Acid | google.com |
| Sandmeyer Reaction | Copper(I) Cyanide | 4-Aminobenzoic Acid | 4-Cyanobenzoic Acid | |
| Electrocarboxylation | Silver Cathode | 4-Iodobenzonitrile | 4-Cyanobenzoic Acid | mdpi.com |
Green Chemistry Principles in the Preparation of Benzoic Acid, 4-Cyano-, Sodium Salt
The application of green chemistry principles to the synthesis of sodium 4-cyanobenzoate aims to reduce the environmental impact of the manufacturing process. This includes the use of safer solvents, improving atom economy, and utilizing catalytic methods.
Solvent Selection and Alternative Reaction Media Studies
The choice of solvent is a critical factor in green synthesis. Traditional organic solvents are often volatile and can be hazardous. Research has focused on finding more benign alternatives. For instance, in the dehydration of aldoximes, N,N-dimethylformamide (DMF) has been reported to function as both a solvent and a catalyst.
A significant advancement in green chemistry is the use of ionic liquids (ILs) as reaction media. mdpi.com In the electrochemical synthesis of 4-cyanobenzoic acid, ILs can act as both the solvent and the supporting electrolyte, avoiding the need for volatile organic solvents. mdpi.com The use of non-acidic ILs further enhances the environmental friendliness of the process. mdpi.com
Water is also a desirable solvent from a green chemistry perspective. A method has been reported for the Sandmeyer reaction of p-aminobenzoic acid in a polyethylene (B3416737) glycol 400 and water solution to produce p-cyanobenzoic acid in good yields. researchgate.net
Atom Economy and Sustainability Assessments in Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com Syntheses with high atom economy are more sustainable as they generate less waste.
The synthesis of ibuprofen, for example, has been improved by moving from the traditional Boots process to the more atom-economical BHC process, which significantly reduces waste. numberanalytics.com Similar principles can be applied to the synthesis of 4-cyanobenzoic acid. For instance, addition reactions generally have a higher atom economy than substitution or elimination reactions. primescholars.com
The table below provides a qualitative assessment of the atom economy for different synthetic routes to 4-cyanobenzoic acid.
| Synthetic Route | Reactant(s) | Byproduct(s) | Atom Economy Assessment | Reference |
| Oxidation of 4-cyanotoluene | 4-cyanotoluene, Oxidizing agent | Varies with oxidant (e.g., MnO2) | Moderate to High | google.com |
| Dehydration of 4-hydroxyiminobenzoic acid | 4-hydroxyiminobenzoic acid, Dehydrating agent | Water, spent dehydrating agent | Moderate | google.com |
| Sandmeyer Reaction | 4-aminobenzoic acid, NaNO2, HCl, CuCN | N2, H2O, NaCl, CuCl | Low | |
| Electrocarboxylation | 4-iodobenzonitrile, CO2 | - | Potentially High | mdpi.com |
Chemo- and Regioselective Synthesis of Analogues and Precursors
The synthesis of analogues and precursors of 4-cyanobenzoic acid often requires high chemo- and regioselectivity to introduce functional groups at specific positions on the aromatic ring.
For instance, the synthesis of 2-fluoro-4-cyanobenzoic acid can be achieved from 4-amino-2-fluorotoluene. google.com This process involves multiple steps where the selective transformation of functional groups is critical. Another example is the synthesis of 3-fluoro-4-cyanobenzoic acid, which can be prepared from 2-chloro-4-nitrobenzoic acid through a series of reactions including halogen exchange, reduction of the nitro group, and a Sandmeyer reaction. google.com
The development of new synthetic methods allows for the chemo- and regioselective synthesis of a variety of functionalized indole (B1671886) and imidazole (B134444) derivatives, which can be important for the development of new materials and drugs. nih.gov
Scale-Up Considerations and Process Optimization in Laboratory Research
The transition of synthetic procedures for this compound from small-scale preparations to larger laboratory quantities necessitates a thorough evaluation and optimization of reaction and work-up parameters. Effective scale-up is not merely about increasing the amounts of reagents; it involves a systematic approach to maintain or improve yield and purity while ensuring a safe and efficient process. Key considerations in the laboratory-scale process optimization for the synthesis of this compound include the choice of starting materials, reaction conditions for the formation of the cyanobenzoic acid, the neutralization step to form the sodium salt, and the final purification and isolation procedures.
The synthesis of the precursor, 4-cyanobenzoic acid, is a critical first step. Common laboratory methods include the oxidation of 4-cyanotoluene or the Sandmeyer reaction of 4-aminobenzoic acid. While effective at a small scale, both routes present challenges for scale-up. The oxidation of 4-cyanotoluene often requires strong oxidizing agents and elevated temperatures, which can lead to side reactions and purification difficulties on a larger scale. The Sandmeyer reaction, while versatile, involves the generation of diazonium salts, which are potentially explosive and require careful temperature control, a factor that becomes more critical with increasing reaction volume.
A common route to 4-cyanobenzoic acid involves the hydrolysis of 4-cyanobenzonitrile. Optimization of this step often focuses on the choice of base and reaction conditions to ensure complete hydrolysis while minimizing the formation of byproducts. For laboratory scale-up, moving from a homogenous aqueous/organic solvent mixture to a biphasic system with a phase-transfer catalyst can be advantageous. This approach can facilitate easier product isolation and reduce solvent waste.
The subsequent neutralization of 4-cyanobenzoic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate, is a seemingly straightforward step. However, for larger quantities, the rate of addition, temperature control, and efficient stirring are crucial to ensure homogeneity and prevent localized pH changes that could affect the stability of the product. The choice of solvent for this step is also important; water is a common choice, but its high boiling point can make subsequent drying energy-intensive. A mixed solvent system might be optimized to facilitate both the reaction and the subsequent isolation.
Purification of the final sodium 4-cyanobenzoate product on a larger laboratory scale is typically achieved through crystallization. The selection of an appropriate solvent or solvent system is paramount for obtaining high purity and good recovery. The solubility of the salt in various solvents at different temperatures needs to be determined to develop an effective crystallization protocol. Factors such as the cooling rate, agitation, and the presence of seed crystals can significantly influence the crystal size distribution and purity. The presence of inorganic salts from the neutralization step or unreacted starting materials can interfere with the crystallization process, necessitating optimized washing steps of the crude product before final purification. For instance, washing the crude solid with a solvent in which the desired product has low solubility but the impurities are soluble can be an effective pre-purification step.
The table below outlines key parameters that require optimization during the scale-up of sodium 4-cyanobenzoate synthesis in a laboratory setting.
| Parameter | Small-Scale Laboratory Synthesis | Scale-Up Considerations and Optimization | Rationale for Optimization |
| Starting Material | 4-Aminobenzoic acid or 4-cyanotoluene | 4-Cyanobenzonitrile | Often more cost-effective and involves a more direct hydrolysis step, avoiding the handling of potentially hazardous diazonium salts or harsh oxidizing agents. |
| Reaction Temperature | Often room temperature or gentle heating | Precise temperature control, potentially using an automated reactor system | To minimize side reactions and ensure consistent product quality. Exothermic reactions require more efficient heat dissipation at a larger scale. |
| Solvent Volume | Typically high dilution | Reduced solvent volume, use of phase-transfer catalysis | To improve reaction efficiency, reduce waste, and lower costs associated with solvent purchase and disposal. |
| Mixing | Magnetic stirring | Mechanical overhead stirring | To ensure efficient mixing and heat transfer in larger reaction vessels, preventing the formation of local hot spots or concentration gradients. |
| Purification | Column chromatography or simple precipitation | Recrystallization from an optimized solvent system | Column chromatography is often impractical and costly for larger quantities. Recrystallization is a more scalable and economical purification method. ntnu.nougr.es |
| Drying | Air drying or vacuum oven at a small scale | Controlled drying under vacuum with precise temperature control | To efficiently remove residual solvent without causing decomposition of the product. |
The derivatization of this compound, for instance, through esterification or amidation, also requires careful process optimization for laboratory scale-up. The esterification with alkyl halides can be significantly influenced by the choice of solvent and catalyst. While polar aprotic solvents might be effective at a small scale, their complete removal from the final product can be challenging. The use of phase-transfer catalysis in a biphasic system presents a scalable alternative, facilitating the reaction between the water-soluble sodium salt and the water-insoluble alkyl halide. nih.gov Optimization of catalyst loading, reaction temperature, and stirring speed is crucial for maximizing the yield and minimizing reaction times.
For the synthesis of amide derivatives, the activation of the carboxylic acid is a key step. While converting the acid to the corresponding acid chloride is a common laboratory method, the use of coupling agents is often preferred for scale-up to avoid handling highly reactive and corrosive acid chlorides. The choice of coupling agent and the reaction conditions must be optimized to ensure high conversion and to simplify the purification of the final amide.
The following table provides a summary of research findings on the synthesis and derivatization relevant to the scale-up of this compound.
| Reaction | Starting Material | Reagents and Conditions | Yield | Key Findings for Scale-Up | Reference |
| Hydrolysis | 4-Cyanobenzamide | Acidic conditions | High | Transformation of the amide to the carboxylic acid can be achieved efficiently. | googleapis.com |
| Esterification | Sodium 4-hydroxybenzoate | Benzyl bromide, dual-site phase-transfer catalyst, ultrasound | 84.3% | Ultrasound assistance and a dual-site phase-transfer catalyst can significantly increase the rate and yield of esterification in a solid-liquid system. nih.gov | nih.gov |
| Amide Synthesis | Carboxylic Acid | Amine, coupling agent | Good to High | The use of coupling agents avoids the need for acid chlorides, simplifying the process and improving safety. | tifr.res.in |
| Purification | Crude Sodium Sulfate | Crystallization with phosphonate (B1237965) additives at alkaline pH | - | The use of additives can control crystal growth, which can be a strategy to improve the purity and handling characteristics of the final product. ugr.es | ugr.es |
Comprehensive Analysis of the Chemical Reactivity and Transformation Pathways of Benzoic Acid, 4 Cyano , Sodium Salt
Reactivity of the Cyano Functionality in Advanced Organic Synthesis
The cyano group (C≡N) is a versatile functional group that participates in a wide array of organic reactions. Its strong electron-withdrawing nature and the triple bond between carbon and nitrogen are key to its reactivity.
Nucleophilic Additions and Substitutions: Mechanistic Depth
The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This fundamental reactivity is the basis for numerous synthetic transformations. The general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which can then be further reacted. numberanalytics.combyjus.com
Strong nucleophiles can directly attack the carbon of the cyano group. byjus.com However, for weaker nucleophiles, the reaction may require activation of the cyano group, often through acid catalysis. The acid protonates the nitrogen atom, increasing the electrophilicity of the carbon and making it more susceptible to nucleophilic attack. youtube.com
A variety of nucleophiles can add to the cyano group, including organometallic reagents (like Grignard reagents), enolates, and other carbanions. These reactions are crucial for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.
Reductions and Oxidations: Controlled Transformations
The cyano group can undergo both reduction and oxidation, providing pathways to other important functional groups.
Reductions: The reduction of the cyano group can lead to the formation of primary amines. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent and reaction conditions allows for control over the reaction outcome. For instance, milder reducing agents can sometimes lead to the formation of aldehydes via an imine intermediate. The selective reduction of a nitrile group in the presence of other reducible functional groups can be challenging and often requires specific catalysts or reaction conditions. google.com
Oxidations: While the oxidation of nitriles is less common than their reduction, certain oxidizing agents can convert the cyano group into other functionalities. For example, oxidation can be a method to form carboxylic acids, although direct hydrolysis is a more common route. google.com The presence of other functional groups in the molecule, such as the carboxylate in 4-cyanobenzoic acid, must be considered as they can also be susceptible to oxidation. google.com
Hydrolysis and Derivatization into Amides and Other Nitrogenous Compounds
The hydrolysis of the cyano group is a fundamental reaction that proceeds in a stepwise manner, first yielding an amide and then, upon further hydrolysis, a carboxylic acid. orgsyn.org
Hydrolysis to Amides: The partial hydrolysis of a nitrile to an amide can be achieved under controlled acidic or basic conditions. orgsyn.orglibretexts.org This transformation is significant as amides are important functional groups in their own right and are precursors to other nitrogen-containing compounds. orgsyn.org The reaction is often carried out by heating the nitrile with an acid or a base in the presence of water. libretexts.orgmasterorganicchemistry.com
Hydrolysis to Carboxylic Acids: Complete hydrolysis of the cyano group leads to the formation of a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt, depending on the reaction conditions). masterorganicchemistry.com This reaction typically requires more vigorous conditions, such as prolonged heating with a strong acid or base. masterorganicchemistry.com In the context of 4-cyanobenzoic acid, this would lead to the formation of terephthalic acid.
The selective hydrolysis of one nitrile group in a molecule containing multiple nitrile groups can be a synthetic challenge, often resulting in a mixture of products. google.com
Carboxylate Group Transformations
The carboxylate group (-COO⁻Na⁺) of benzoic acid, 4-cyano-, sodium salt is the deprotonated form of a carboxylic acid and can undergo several important transformations.
Esterification and Amide Formation
Esterification: While the sodium salt itself is not directly esterified, the corresponding carboxylic acid, 4-cyanobenzoic acid, readily undergoes esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com A variety of esters can be synthesized, such as methyl 4-cyanobenzoate (B1228447) and hexadecyl 4-cyanobenzoate. nist.govsigmaaldrich.com The formation of tert-butyl 4-cyanobenzoate has been achieved using t-butanol in the presence of 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). prepchem.com
Amide Formation: Similar to esterification, the formation of amides from the carboxylate requires conversion to the carboxylic acid first. The carboxylic acid can then be reacted with an amine to form an amide. This reaction is often facilitated by the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDC, which activate the carboxylic acid towards nucleophilic attack by the amine. numberanalytics.com The direct condensation of carboxylic acids and amines can also be achieved catalytically.
The following table summarizes some examples of esterification and amide formation from 4-cyanobenzoic acid:
| Reactant 1 | Reactant 2 | Product | Reagents/Conditions |
| 4-Cyanobenzoic acid | Methanol | Methyl 4-cyanobenzoate | Acid catalyst |
| 4-Cyanobenzoic acid | t-Butanol | tert-Butyl 4-cyanobenzoate | 4-(dimethylamino)pyridine, EDC |
| 4-Cyanobenzoic acid | Amine | N-substituted-4-cyanobenzamide | DCC or EDC |
Decarboxylation Reactions
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO₂. For simple aromatic carboxylic acids like benzoic acid, decarboxylation is generally difficult and requires high temperatures.
However, the presence of certain functional groups can facilitate decarboxylation. A classic example is the decarboxylation of β-keto acids, where the carbonyl group at the beta position stabilizes the resulting enolate intermediate. khanacademy.orgyoutube.com In the case of 4-cyanobenzoic acid, the cyano group is at the para position (a "delta" position relative to the carboxyl group), and therefore does not provide the necessary electronic stabilization for facile decarboxylation under typical conditions. The decarboxylation of 4-cyanobenzoic acid would require harsh conditions and is not a commonly employed synthetic transformation.
Aromatic Ring Functionalization and Cross-Coupling Methodologies for this compound Derivatives
The transformation of derivatives of this compound, leverages a variety of modern synthetic techniques. The presence of three distinct reactive sites—the carboxylate, the cyano group, and the aromatic ring—allows for diverse functionalization strategies. While the carboxylate and cyano groups can be modified, functionalization of the aromatic ring itself, particularly through cross-coupling reactions, offers a powerful route to complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. uwindsor.ca For derivatives of the title compound, methodologies like the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, are highly relevant. uwindsor.ca The reactivity in such catalytic cycles involves a sequence of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The presence of a base is often crucial in the transmetalation step, particularly when using boronic acids. uwindsor.ca
Another advanced approach involves dual catalysis systems, such as the combination of photoredox and nickel catalysis. This method has proven effective for the sulfonylation of aryl halides, providing a versatile route to aromatic sulfones at room temperature with excellent functional group tolerance. nih.gov Such a protocol could be adapted for halogenated derivatives of 4-cyanobenzoic acid. Furthermore, direct functionalization can be achieved through electrocarboxylation, where a carbon-halogen bond is cleaved electrochemically, followed by the capture of CO₂. mdpi.com This has been demonstrated in the synthesis of 4-cyanobenzoic acid from 4-iodobenzonitrile (B145841), a process that can be made more environmentally friendly through the use of ionic liquids and specific cathodes like silver. mdpi.com
The table below summarizes representative cross-coupling methodologies applicable to aryl systems, which could be employed for derivatives of this compound.
Table 1: Selected Cross-Coupling Methodologies for Aryl Derivatives
| Coupling Reaction | Catalyst System | Coupling Partners | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) + Base | Aryl Halide/Triflate + Organoboron Compound | Tolerant of many functional groups; mild reaction conditions. uwindsor.ca |
| Photoredox/Nickel Dual Catalysis | Nickel Complex + Photocatalyst (e.g., Iridium or Ruthenium complex) | Aryl Halide + Nucleophile (e.g., Sodium Sulfinate) | Enables reactions at room temperature; suitable for less reactive chlorides. nih.gov |
| Electrocarboxylation | Electrochemical Cell (e.g., Silver Cathode) | Aryl Halide + CO₂ | A "green" method for introducing a carboxyl group. mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to Benzoic Acid, 4 Cyano , Sodium Salt
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unraveling Complex Structures and Derivatization
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of "Benzoic acid, 4-cyano-, sodium salt" and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of the parent 4-cyanobenzoic acid, run in DMSO-d6, distinct signals are observed for the acidic proton and the aromatic protons. rsc.org The acidic proton typically appears as a broad singlet at a high chemical shift (around 13.49 ppm), while the aromatic protons show two doublets in the region of 7.90-8.04 ppm, corresponding to the protons on the benzene (B151609) ring. rsc.org
The ¹³C NMR spectrum provides further structural confirmation. For 4-cyanobenzoic acid, characteristic peaks are observed for the carboxyl carbon, the cyano carbon, and the aromatic carbons. rsc.org The carboxyl carbon (C=O) resonates around 166.14 ppm, while the cyano carbon (C≡N) appears near 118.25 ppm. rsc.org The aromatic carbons show a series of signals between 115.19 and 134.92 ppm. rsc.org The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. oregonstate.edu
Derivatization of the carboxylic acid group, for instance, through esterification to form methyl 4-cyanobenzoate (B1228447), leads to predictable changes in the NMR spectra. In the ¹H NMR of the methyl ester, the acidic proton signal disappears and a new singlet corresponding to the methyl protons (-OCH₃) appears around 3.83 ppm. rsc.orgchemicalbook.com The aromatic proton signals may also experience a slight shift. Similarly, in the ¹³C NMR spectrum of the methyl ester, the carboxyl carbon and the newly introduced methyl carbon will have characteristic chemical shifts. nih.govsigmaaldrich.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Cyanobenzoic Acid and a Derivative.
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
|---|---|---|---|---|
| 4-Cyanobenzoic Acid | ¹H | ~13.49 | s (broad) | DMSO-d6 |
| 8.04 | d | |||
| 7.90 | d | |||
| ¹³C | 166.14 (C=O) | s | DMSO-d6 | |
| 134.92 | s | |||
| 133.53 | s | |||
| 131.78 | s | |||
| 130.86 | s | |||
| 129.13 | s | |||
| 118.25 (C≡N) | s | |||
| 115.19 | s | |||
| Methyl 4-cyanobenzoate | ¹H | 8.02 - 7.97 | m | CDCl₃ |
| 7.47 | d | |||
| 7.39 - 7.32 | m | |||
| 3.83 | s | |||
| ¹³C | 166.7 (C=O) | s | CDCl₃ | |
| 132.6 | s | |||
| 130.4 | s | |||
| 129.4 | s | |||
| 128.8 | s | |||
| 128.1 | s | |||
| 51.7 (-OCH₃) | s |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from various sources. rsc.orgrsc.org
Detailed Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probing
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a detailed analysis of the functional groups present in "this compound". These methods are crucial for identifying characteristic vibrations and probing the molecular mechanics.
The IR spectrum of 4-cyanobenzoic acid displays several key absorption bands. rasayanjournal.co.in The stretching vibration of the nitrile group (C≡N) is a prominent and sharp peak typically observed in the range of 2200-2280 cm⁻¹. rasayanjournal.co.in For 4-cyanobenzoic acid, this band appears around 2240 cm⁻¹. rasayanjournal.co.in The carbonyl group (C=O) of the carboxylic acid gives rise to a strong absorption band in the region of 1680-1710 cm⁻¹. The O-H stretch of the carboxylic acid is a broad band typically found between 2500 and 3300 cm⁻¹. The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. rasayanjournal.co.in
In the sodium salt, the deprotonation of the carboxylic acid to a carboxylate group (COO⁻) leads to significant changes in the IR spectrum. The broad O-H stretch disappears, and the strong C=O stretching vibration is replaced by two characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion, typically found around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. In the Raman spectrum of 4-cyanobenzoic acid, the C≡N stretch is also a strong and sharp band, appearing at a similar wavenumber to the IR spectrum (around 2239 cm⁻¹). rasayanjournal.co.in The aromatic ring vibrations are often more prominent in the Raman spectrum compared to the IR spectrum.
The formation of the sodium salt also influences the Raman spectrum. The changes in the carboxylate region mirror those seen in the IR spectrum. By comparing the IR and Raman spectra, a comprehensive vibrational assignment can be made, providing a detailed picture of the molecular structure and bonding. rasayanjournal.co.in
Table 2: Key Vibrational Frequencies (cm⁻¹) for 4-Cyanobenzoic Acid.
| Functional Group | Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|---|
| C≡N | Stretching | ~2240 | ~2239 |
| C=O (acid) | Stretching | ~1680-1710 | - |
| COO⁻ (salt) | Asymmetric Stretch | ~1600 | - |
| Symmetric Stretch | ~1400 | - | |
| Aromatic C-H | Stretching | >3000 | >3000 |
| Aromatic C=C | Stretching | ~1600, 1450 | ~1600, 1450 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. Data is based on typical values for these functional groups and findings for 4-cyanobenzoic acid. rasayanjournal.co.in
Advanced Mass Spectrometry (MS) Methodologies for Fragmentation Studies and Isotopic Analysis
Advanced mass spectrometry (MS) techniques are instrumental in determining the molecular weight and fragmentation patterns of "this compound" and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and ionic compounds.
In the ESI-MS of 4-cyanobenzoic acid, the deprotonated molecule [M-H]⁻ is typically observed in negative ion mode, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the anion. rsc.org In positive ion mode, the protonated molecule [M+H]⁺ can also be detected. rsc.org For the sodium salt, the primary species observed would be the 4-cyanobenzoate anion.
Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information. By inducing fragmentation of the parent ion, characteristic daughter ions are produced. For the 4-cyanobenzoate anion, fragmentation might involve the loss of CO₂ from the carboxylate group or cleavage of the cyano group. The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.
High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the m/z value with very high accuracy. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Isotopic analysis can be performed to determine the isotopic distribution of the elements in the molecule. The natural abundance of isotopes like ¹³C results in a characteristic pattern of isotopic peaks in the mass spectrum, which can be used to further confirm the elemental composition.
Single-Crystal X-ray Diffraction Studies for Solid-State Research and Supramolecular Architectures
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. tcd.iersc.orgmdpi.com This method has been applied to study the crystal structure of compounds related to "this compound," revealing insights into polymorphism, co-crystallization, and the intricate network of intermolecular interactions.
Polymorphism and Co-crystallization Research
Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact its physical properties. While specific studies on the polymorphism of "this compound" are not extensively detailed in the provided search results, the potential for different packing arrangements of the 4-cyanobenzoate anions and sodium cations exists. These different polymorphs could exhibit variations in properties such as solubility and stability.
Co-crystallization involves the formation of a crystalline solid that contains two or more different molecular components in a stoichiometric ratio. Research has explored the co-crystallization of related benzoate (B1203000) compounds. For example, the formation of a composite nucleating agent through the co-crystallization of sodium 4-[(4-chlorobenzoyl) amino] benzoate (SCAB) with erucamide (B86657) (ECM) has been studied. mdpi.com This demonstrates the potential for "this compound" to form co-crystals with other molecules, leading to materials with tailored properties.
Hydrogen Bonding Networks and Intermolecular Interactions
In the solid state, the crystal structure is stabilized by a network of intermolecular interactions. For compounds containing functional groups capable of hydrogen bonding, such as the parent 4-cyanobenzoic acid, these interactions play a crucial role in defining the crystal packing.
In the crystal structure of 4-cyanobenzoic acid, hydrogen bonds are expected to form between the carboxylic acid groups of neighboring molecules, leading to the formation of dimers or extended chains. The cyano group can also participate in weaker C-H···N hydrogen bonds.
Computational Chemistry and Theoretical Modeling of Benzoic Acid, 4 Cyano , Sodium Salt
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of the 4-cyanobenzoate (B1228447) anion. These calculations reveal how the electron distribution, governed by the interplay between the electron-withdrawing cyano group and the anionic carboxylate group, dictates the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity.
For the 4-cyanobenzoate anion, DFT calculations can determine the energies and spatial distributions of these frontier orbitals.
HOMO: The Highest Occupied Molecular Orbital is typically localized on the electron-rich carboxylate group (-COO⁻), making this site the primary center for nucleophilic attack and coordination to electrophiles, such as metal cations.
LUMO: The Lowest Unoccupied Molecular Orbital is generally distributed over the aromatic ring and the electron-withdrawing cyano (-C≡N) group. This distribution indicates that the ring system is susceptible to interactions with nucleophiles, although the primary reactive site is the carboxylate.
Table 1: Key Reactivity Descriptors from FMO Theory
| Descriptor | Description | Relevance to 4-Cyanobenzoate |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Determines the nucleophilicity of the carboxylate group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Influences the electrophilicity of the aromatic ring and cyano group. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. | Influenced by both the carboxylate and cyano functional groups. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a larger gap indicates a "harder" molecule. |
| Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires additional electronic charge. | Quantifies the electrophilic character of the molecule. |
Understanding the mechanism of a chemical reaction requires mapping the energetic pathway from reactants to products. fossee.in This pathway, known as the reaction coordinate, passes through a maximum energy point called the transition state. fossee.inlibretexts.org Computational methods like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path and locate the transition state geometry and its associated energy barrier (activation energy). libretexts.org
For reactions involving the 4-cyanobenzoate anion, these computations are invaluable. For example, in a nucleophilic substitution reaction where the carboxylate group acts as the nucleophile, transition state calculations can:
Determine the precise geometry of the transition state complex. fossee.in
Calculate the activation energy, which is directly related to the reaction rate. libretexts.org
Reveal the nature of bond-forming and bond-breaking processes through analysis of vibrational frequencies at the transition state. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org
While specific transition state computations for reactions with Benzoic acid, 4-cyano-, sodium salt are not widely published, the methodology is well-established. nih.govresearchgate.net For instance, modeling the formation of a metal-organic framework (MOF) would involve calculating the reaction coordinate for the coordination of the 4-cyanobenzoate linker to a metal ion, providing insight into the kinetics and mechanism of framework self-assembly.
Molecular Dynamics Simulations for Solution-Phase Behavior and Self-Assembly
While quantum chemical methods excel at describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules over time. nih.govyoutube.com MD simulations can predict the macroscopic properties of a system by solving Newton's equations of motion for each atom, providing a detailed picture of molecular interactions, solvation, and structural organization. nih.govnih.gov
For a solution of this compound in a solvent like water, MD simulations can investigate:
Solvation Structure: The arrangement of water molecules around the 4-cyanobenzoate anion and the sodium cation can be characterized. The hydrophilic carboxylate group will form strong hydrogen bonds with water, while the more hydrophobic cyanophenyl portion will have a different, less ordered solvation shell.
Ion Pairing: MD simulations can determine the extent and dynamics of ion pairing between the Na⁺ cation and the 4-cyanobenzoate anion.
Self-Assembly: The 4-cyanobenzoate anion possesses an amphiphilic character, with a polar, hydrophilic head (the carboxylate) and a less polar, more hydrophobic tail (the cyanophenyl ring). In concentrated solutions, this could lead to self-assembly into organized structures like micelles or layers, similar to how lipids form membranes. nih.gov MD simulations are the primary tool for studying the conditions and mechanisms of such self-assembly processes. nih.govresearchgate.net The simulations can track the formation of clusters and predict the final equilibrated structures.
DFT Studies on Spectroscopic Parameters and Conformational Preferences
Density Functional Theory (DFT) is a highly effective method for predicting various spectroscopic properties, providing a direct link between theoretical models and experimental measurements. nih.govresearchgate.net
For 4-cyanobenzoate, DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. Studies on 4-cyanobenzoic acid (4-CBA) adsorbed on silver surfaces have used DFT to assign vibrational modes. acs.org When 4-CBA adsorbs, it deprotonates to form the 4-cyanobenzoate anion. The calculated frequencies for the anion can then be compared with experimental Surface-Enhanced Raman Scattering (SERS) and Infrared Absorption (IRA) spectra. Key vibrational modes include the symmetric and asymmetric stretches of the carboxylate group (νs(COO⁻) and νas(COO⁻)), the C≡N stretch (ν(CN)), and various aromatic ring vibrations. acs.org The agreement between calculated and experimental frequencies validates the predicted adsorption geometry. acs.org
Table 2: Representative Vibrational Frequencies for 4-Cyanobenzoate
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| ν(CN) | Cyano group stretching | ~2230 |
| νas(COO⁻) | Asymmetric carboxylate stretching | ~1550-1600 |
| νs(COO⁻) | Symmetric carboxylate stretching | ~1380-1400 |
| Ring Modes | Aromatic C-C stretching | ~1600, ~1500, ~1450 |
Note: Exact values depend on the chemical environment (e.g., solid-state, solution, adsorbed) and the level of theory used in calculations.
Furthermore, DFT is employed to study conformational preferences. For the 4-cyanobenzoate anion, the primary conformational variable is the dihedral angle between the plane of the carboxylate group and the plane of the benzene (B151609) ring. DFT calculations can map the potential energy surface as a function of this angle to determine the most stable conformation. For 4-cyanobenzoic acid and its anion, a planar or near-planar structure is generally found to be the most stable, as this maximizes π-conjugation between the ring, the carboxylate group, and the cyano group.
Applications of Benzoic Acid, 4 Cyano , Sodium Salt in Frontier Materials Science and Catalysis Research
Precursor in the Synthesis of Functional Polymers and Macromolecular Architectures
The dual functionality of the 4-cyanobenzoate (B1228447) moiety is instrumental in its application in polymer chemistry. It can be incorporated into polymer backbones or used as a capping agent to control molecular weight and introduce specific functionalities, leading to materials with enhanced thermal properties and novel responsive behaviors.
Integration into High-Performance Polymers (e.g., Polyimides, Polyesters)
In the realm of high-performance polymers, thermal stability and processability are paramount. 4-Cyanobenzoic acid has been effectively utilized as an end-capping agent in the synthesis of soluble aromatic polyamides. researchgate.net In one study, it was used to control the molecular weight during the polycondensation of 1,2-dihydro-2-(4-carboxyphenyl)-4-[4-(4-carboxyphenoxyl)phenyl]-phthalazinone (DHPZ-DC) and 4,4′-oxydianiline (ODA). researchgate.net The resulting polymers, end-capped with cyano groups, not only exhibited good solubility in common organic solvents but also possessed the ability to undergo thermal crosslinking. researchgate.net
Upon heating to temperatures between 300–340°C, the terminal cyano groups cyclize to form highly stable s-triazine rings, a reaction that can be promoted by catalysts like zinc chloride. researchgate.net This crosslinking renders the initially soluble and processable polymers into insoluble materials with significantly enhanced thermal and dimensional stability. researchgate.net This strategy of introducing terminal cyano groups is a powerful method for producing heat-resistant materials that are processable in an intermediate stage. researchgate.netkpi.ua The thermal crosslinking of pendent cyano groups in polyarylethers has also been shown to yield films with high solvent resistance and glass transition temperatures up to 254°C. kpi.ua
Table 1: Properties of Cyano-Terminated Aromatic Polyamides
| Polymer Property | Uncured State | Cured State (Crosslinked) |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc) | Insoluble in common organic solvents |
| Functionality | Terminal Cyano Groups | s-Triazine Crosslinkages |
| Processability | Solution processable (film casting) | Thermally set, non-processable |
| Thermal Stability | Good | Significantly enhanced |
Development of Responsive and Stimuli-Sensitive Polymeric Materials
The nitrile group is an excellent ligand for certain metal ions, a property that can be harnessed to create stimuli-responsive materials. These "smart" materials can change their properties in response to external triggers, such as the introduction of metal ions, heat, or mechanical force. mdpi.com
A compelling example is the development of self-healing and recyclable nitrile-butadiene rubber (NBR) by introducing metal-ligand coordination bonds. researchgate.net In this work, the cyano groups present in the NBR polymer chains were used to form a coordination crosslinking network with copper(II) ions from copper sulfate. researchgate.net This network, based on the dynamic and reversible interaction between the nitrile groups and copper ions, imparts remarkable properties to the rubber. researchgate.net When damaged, the material can be healed by applying heat, which allows the coordination bonds to break and reform. Similarly, under mechanical shear, the network reversibly transforms, enabling the material to be recycled and reshaped. researchgate.net This demonstrates a facile strategy for converting a standard polymer into a functional, stimuli-responsive material. researchgate.net The principle of using metal-ligand interactions involving nitrile groups to create responsive systems is a growing area of research. acs.orgfrontiersin.org
Ligand Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Benzoic acid, 4-cyano-, sodium salt is an exemplary ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and divergent functional groups—the carboxylate for linking to metal centers and the cyano group for further coordination or functionalization—allow for the rational design of complex, porous architectures.
Rational Design of Framework Topology and Porosity
The geometry of the 4-cyanobenzoate ligand directly influences the resulting structure of the coordination polymer. Researchers have synthesized and structurally characterized new copper(II) and nickel(II) complexes with 4-cyanobenzoate and nicotinamide (B372718). bsu.az X-ray diffraction analysis revealed that these isostructural complexes, with the formula [M(NC–C6H4COO)2(C6H6N2O)2(H2O)2], crystallize in the triclinic system. bsu.az The metal center features a distorted octahedral geometry, coordinated by two 4-cyanobenzoate anions through their carboxylate oxygen atoms, alongside nitrogen atoms from nicotinamide and oxygen from water molecules. bsu.az
In a different approach, 4-cyanobenzoic acid has been used as a precursor in the in situ hydrothermal synthesis of tetrazole-based ligands. acs.orgnih.gov By reacting 4-cyanobenzoic acid with sodium azide (B81097) in the presence of zinc and cobalt salts, a new coordination polymer was formed where the cyano group was converted to a tetrazole ring. acs.orgnih.gov The resulting framework, built from 4-(1H-tetrazol-5-yl)benzoic acid linkers, exhibits a rare and complex four-connected 3D network with a non-diamondoid 6⁶ topology. acs.orgnih.gov This highlights how the initial ligand can be transformed during synthesis to yield unique and predictable framework topologies. The use of 4-cyanobenzoate has also been noted in the formation of a cadmium-based MOF displaying a complex interpenetrating network. usf.edu
Table 2: Crystallographic Data for a Representative 4-Cyanobenzoate Metal Complex
| Parameter | [Cu(NC–C₆H₄COO)₂(C₆H₆N₂O)₂(H₂O)₂] bsu.az |
| Chemical Formula | C₂₆H₂₂CuN₄O₈ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2185 (3) |
| b (Å) | 9.0700 (4) |
| c (Å) | 11.2319 (5) |
| α (°) | 97.436 (2) |
| β (°) | 106.918 (2) |
| γ (°) | 100.993 (2) |
| Volume (ų) | 664.91 (5) |
| Coordination Geometry | Distorted Octahedral |
Gas Adsorption, Separation, and Catalytic MOF Applications
The applications of MOFs are diverse, stemming from their high porosity and tunable chemical nature. While gas adsorption is a primary application for many MOFs, frameworks built from 4-cyanobenzoate have shown significant promise in other areas, such as materials for biomedical and optical applications. acs.orgsci-hub.se
An important application was demonstrated with a silver(I)-based MOF, formulated as [Ag(4-cyanobenzoate)]n·nH2O, referred to as p-MOF. mdpi.comnih.gov This material exhibited potent antibacterial activity against several common oral bacteria, including Streptococcus mutans. mdpi.comnih.gov The effectiveness of the MOF is attributed to the slow and sustained release of bactericidal Ag⁺ ions from the solid framework, showcasing an advantage over more soluble traditional antibacterial agents like silver nitrate. mdpi.com In comparative studies, this silver-based p-MOF showed stronger antibacterial ability than zinc-based MOFs like MOF-5 and ZIF-8. nih.gov
In addition to biomedical applications, this same silver 4-cyanobenzoate MOF has been shown to possess interesting photoluminescent properties. acs.orgacs.orgescholarship.org Researchers found that the material exhibits tunable yellow-to-white light emission simply by varying the wavelength of the excitation light. acs.orgacs.orgescholarship.org This behavior makes it a candidate for use in solid-state lighting applications, such as single-component white-light-emitting phosphors for UV-LEDs. acs.org
Role in Homogeneous and Heterogeneous Catalysis as a Ligand or Precursor
The 4-cyanobenzoate structure, either as a ligand in a metal complex or as a substrate, plays a role in various catalytic transformations. Its derivatives have been employed in homogeneous catalysis, and its corresponding MOFs have shown utility in materials-based applications that function heterogeneously.
In homogeneous catalysis, zinc-based complexes have been developed for the hydroboration of nitriles. nih.gov One study demonstrated that a molecular zinc dihydride catalyst could effectively catalyze the hydroboration of the nitrile group in methyl 4-cyanobenzoate, selectively yielding the corresponding diboronated amine while leaving the ester functional group intact. nih.gov This showcases the potential for chemoselective transformations using catalysts that can differentiate between functional groups on the substrate. nih.gov
In the context of heterogeneous systems, the aforementioned antibacterial silver 4-cyanobenzoate MOF serves as a prime example. mdpi.comnih.gov The solid, crystalline MOF acts as a stable reservoir that heterogeneously releases active silver ions into the surrounding medium to kill bacteria. This controlled release mechanism is a hallmark of many functional MOF-based materials, where the solid framework provides stability and regulates the delivery of an active species. nih.gov
Design of Ligands for Transition Metal Catalysis
The design of effective ligands is central to the field of transition metal catalysis, as ligands can modulate the electronic and steric properties of a metal center, thereby controlling the activity and selectivity of the catalyst. cfmot.de The 4-cyanobenzoate moiety, the core of this compound, can function as a ligand in transition metal complexes. The presence of both a carboxylate and a cyano group offers multiple coordination modes.
The electronic properties of the 4-cyanobenzoate ligand are influenced by the strongly electron-withdrawing cyano group. This feature can impact the electron density at the metal center, which in turn affects the catalytic cycle. For instance, in cross-coupling reactions, the electronic nature of the ligand can influence the rates of oxidative addition and reductive elimination steps. While specific applications of sodium 4-cyanobenzoate as a primary ligand in commercial catalysis are not extensively documented, the principles of ligand design suggest its potential. The synthesis of related ester derivatives, such as methyl 4-cyanobenzoate, often involves transition metal catalysis, highlighting the compatibility of the cyanobenzoate structure with catalytic systems.
Phosphine ligands are a prominent class of ligands in catalysis, and while 4-cyanobenzoate is not a phosphine, the principles of ligand design are universal. The ability to fine-tune the properties of a catalyst by altering the ligand is a cornerstone of modern chemistry. cfmot.de The development of novel catalysts often involves screening libraries of ligands to find the optimal combination for a specific transformation. The bifunctional nature of 4-cyanobenzoate makes it an interesting candidate for such screening, particularly in reactions where modulation of the metal's electronic properties is key.
Surface Modification and Heterogenization Strategies
The functionalization of surfaces is a critical step in the development of advanced materials for a variety of applications, from biomedical devices to heterogeneous catalysts. This compound can be used to modify surfaces, imparting new properties to the underlying material. For example, the carboxylate group can anchor the molecule to a metal oxide surface, while the exposed cyano group can then be used for further chemical transformations.
One key application of surface modification is in the heterogenization of homogeneous catalysts. Homogeneous catalysts are often highly active and selective, but their separation from the reaction products can be challenging. By immobilizing a homogeneous catalyst onto a solid support, it can be easily recovered and reused. The 4-cyanobenzoate linker can be instrumental in this process. For instance, a catalyst can be functionalized with a group that can react with the cyano group of surface-bound 4-cyanobenzoate.
Metal-organic frameworks (MOFs) represent an important class of materials where surface modification and heterogenization are crucial. nih.govrsc.org MOFs are porous materials constructed from metal ions or clusters linked together by organic molecules. youtube.com The internal and external surfaces of MOFs can be functionalized to introduce catalytic sites. While not a direct use of the sodium salt, the underlying 4-cyanobenzoic acid is a common linker in MOF synthesis. researchgate.net The principles of MOF surface modification can be extended to other materials, where sodium 4-cyanobenzoate could be used to create a functional organic layer on an inorganic support. This approach allows for the creation of well-defined, isolated active sites, a key feature of single-site heterogeneous catalysts. rsc.org
Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. These interactions, which include hydrogen bonding, metal coordination, and π-π stacking, can be used to construct large, well-defined structures from smaller building blocks in a process known as self-assembly. This compound is an excellent candidate for use in supramolecular chemistry due to its ability to participate in multiple types of non-covalent interactions.
A prime example of the application of 4-cyanobenzoate in supramolecular chemistry is in the construction of metal-organic frameworks (MOFs). youtube.comnih.gov In MOFs, metal ions or clusters act as nodes, and organic molecules, such as 4-cyanobenzoate, act as linkers that connect the nodes to form a porous, crystalline framework. The geometry of the linker and the coordination preference of the metal ion determine the topology of the resulting framework. The cyano group of the 4-cyanobenzoate linker can also participate in the coordination to the metal center or be available for post-synthetic modification.
The self-assembly process is not limited to the formation of crystalline MOFs. In solution, molecules can self-assemble into a variety of structures, such as micelles, vesicles, and gels. researchgate.netnih.gov The amphiphilic nature of sodium 4-cyanobenzoate, with its polar carboxylate group and less polar cyanophenyl group, could potentially lead to the formation of such assemblies in certain solvents. The study of these self-assembled systems is crucial for applications in areas such as drug delivery and templated synthesis. researchgate.netrsc.org
Development of Optoelectronic Materials and Fluorescent Probes (non-biological)
Materials with interesting optical and electronic properties are at the heart of modern technologies such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The electronic structure of this compound, characterized by an aromatic ring substituted with an electron-withdrawing cyano group and an electron-donating carboxylate group, makes it a promising component for such materials.
In the context of optoelectronic materials, the 4-cyanobenzoate moiety can be incorporated into larger molecular structures to tune their electronic properties. For example, bicarbazole derivatives functionalized with cyanobenzene units have been shown to exhibit thermally activated delayed fluorescence (TADF), a key property for high-efficiency OLEDs. researchgate.net The cyano group plays a crucial role in creating the necessary charge-transfer character in the excited state.
The fluorescence of a molecule can be highly sensitive to its environment, a property that can be exploited in the design of fluorescent probes. nih.govrsc.orgbath.ac.uknih.gov A fluorescent probe is a molecule that exhibits a change in its fluorescence properties in the presence of a specific analyte. While there are no widespread reports of sodium 4-cyanobenzoate itself being used as a fluorescent probe, its structural motifs are found in more complex probe designs. The interaction of the carboxylate or cyano group with an analyte could potentially lead to a change in the fluorescence of the molecule, providing a basis for a sensing mechanism.
Electrochemical Research and Energy Storage Applications
The development of advanced energy storage systems, such as sodium-ion batteries, is a critical area of research. rsc.orgnih.gov These batteries rely on the reversible intercalation of sodium ions into electrode materials and require a stable electrolyte with high ionic conductivity. The electrolyte typically consists of a sodium salt dissolved in an organic solvent.
While common sodium salts for this purpose include sodium hexafluorophosphate (B91526) (NaPF₆), sodium perchlorate (B79767) (NaClO₄), and sodium bis(fluorosulfonyl)imide (NaFSI), there is ongoing research into new electrolyte components and additives to improve battery performance and safety. google.com Nitrile-containing compounds, such as succinonitrile, have been investigated as electrolyte additives in sodium-ion batteries. google.com The nitrile group can influence the formation of the solid electrolyte interphase (SEI), a protective layer that forms on the anode surface and is crucial for stable battery cycling. rsc.org
Given its structure, sodium 4-cyanobenzoate could potentially be explored as an electrolyte additive. The cyano group might participate in the formation of a stable SEI, while the carboxylate could interact with the sodium ions. However, the electrochemical stability of the benzoate (B1203000) moiety at the low potentials of the anode would need to be carefully evaluated.
Furthermore, organic molecules can be used as precursors for electrode materials. youtube.com Through processes like pyrolysis, organic precursors can be converted into carbon-based materials with high surface area and tailored porosity, which are desirable properties for electrode materials. While not a direct application, the potential for 4-cyanobenzoic acid derivatives to serve as precursors for nitrogen-doped carbons for energy storage applications is an area for future exploration.
Emerging Research Frontiers and Future Perspectives for Benzoic Acid, 4 Cyano , Sodium Salt
Novel Synthetic Methodologies and Biocatalytic Approaches
The synthesis of 4-cyanobenzoic acid and its sodium salt is evolving beyond traditional methods, with a strong emphasis on efficiency, safety, and sustainability.
Novel Methodologies: Researchers are pioneering greener synthetic pathways. One such innovative method is the electrocarboxylation of 4-iodobenzonitrile (B145841). This technique valorizes carbon dioxide (CO₂) by using electrochemical energy to drive the reaction between CO₂ and the starting nitrile, forming 4-cyanobenzoic acid under environmentally friendly conditions. mdpi.com This approach not only utilizes a greenhouse gas as a C1 source but also operates at mild conditions, often enhanced by the use of ionic liquids as green solvents. mdpi.com Other advanced routes include the chemical dehydration of precursors like methyl 4-hydroxyiminobenzoate, which offers a simple and high-purity process. google.com Modern transition-metal-catalyzed cyanation reactions, which can start from aryl halides, have also become crucial for their high efficiency and selectivity, although research continues to focus on replacing toxic cyanide sources with safer alternatives. numberanalytics.comnih.gov
Biocatalytic Approaches: In parallel, biocatalysis is emerging as a powerful tool for nitrile synthesis. nih.gov Enzymes such as nitrilase are being investigated for the selective hydrolysis of dinitriles like terephthalonitrile (B52192) to produce 4-cyanobenzoic acid. google.com This enzymatic route is highly attractive because it proceeds in water under mild temperature and pH conditions, avoiding the harsh chemicals and high energy input associated with traditional chemical hydrolysis. google.comnih.gov These biocatalytic processes are known for their high selectivity, which minimizes the formation of byproducts and simplifies purification, aligning perfectly with the principles of green chemistry. google.com Furthermore, the broader field of enzymatic polymerization is advancing, suggesting future possibilities for using biocatalysts to create novel polymers from benzoate (B1203000) derivatives in a sustainable manner. nih.gov
Exploration of Unconventional Reactivity and Catalyst Development
The distinct electronic properties of the carboxylate and cyano groups in sodium 4-cyanobenzoate (B1228447) give rise to its unique reactivity, which is being explored in catalysis and materials synthesis.
Unconventional Reactivity: The most significant area of reactivity for 4-cyanobenzoate is its role as an organic linker or ligand in the construction of Metal-Organic Frameworks (MOFs). The carboxylate group readily coordinates with metal ions to form the structural nodes of the framework, while the cyano group can either remain as a functional pendant group within the pores or participate in secondary coordination, influencing the framework's topology and properties. nih.gov Beyond its structural role in MOFs, 4-cyanobenzoic acid has been found to act as an effective promoter in certain organic reactions, such as the trifluoromethylation of enamines. researchgate.net Additionally, studies have shown that it can act as an inhibitor of mushroom tyrosinase, indicating its potential for biochemical applications. chemicalbook.com
Catalyst Development: The compound is central to the development of new catalytic materials, primarily through its incorporation into MOFs. These MOFs, with their high surface area and tunable active sites, can function as heterogeneous catalysts for various chemical transformations. mdpi.com Research is also focused on creating efficient catalysts for the synthesis of 4-cyanobenzoic acid itself. For example, copper oxide (CuO) nanoparticles have been developed as a recyclable, ligand-free catalyst for C-arylation reactions, a key step in building the precursor molecules. nih.gov Similarly, advanced palladium-based catalysts are being designed for the cyanation of aryl halides, improving the efficiency of nitrile group introduction. researchgate.net
Integration into Advanced Functional Materials and Nanotechnology
The integration of sodium 4-cyanobenzoate into advanced materials, particularly MOFs, is a burgeoning field with applications spanning environmental science, energy, and medicine. MOFs are porous, crystalline materials built from metal nodes and organic linkers like 4-cyanobenzoate.
The table below summarizes key applications of MOFs derived from 4-cyanobenzoate and related linkers.
| Application Area | MOF Function | Specific Use Case | Supporting Research |
| Environmental Remediation | High-Porosity Adsorbent | Removal of heavy metals, organic dyes, and other pollutants from wastewater. | mdpi.comresearchgate.net |
| Energy Storage | Ion Conduction / Electrode Stabilization | Enhancing the performance and lifespan of sodium metal batteries by creating a stable solid electrolyte interphase. | youtube.com |
| Energy Conversion | Electrocatalysis | Acting as a precursor for nano-needles used in efficient water splitting to produce hydrogen and oxygen. | nih.gov |
| Gas Storage & Separation | Selective Adsorption | Capturing and storing gases like carbon dioxide, contributing to carbon capture technologies. | mdpi.comnovomof.com |
| Biomedical Applications | Drug Carrier | Encapsulating and delivering therapeutic agents due to their porous structure and biocompatibility (Bio-MOFs). | researchgate.net |
These materials are synthesized using methods like hydrothermal or solvothermal synthesis, which allow for the controlled growth of crystalline structures. researchgate.net The resulting materials can be engineered at the nanoscale, leading to products like MOF nano-needles for catalysis, demonstrating the compound's critical role in nanotechnology. nih.gov
Deepening Theoretical Insights into Structure-Reactivity Relationships
To fully unlock the potential of sodium 4-cyanobenzoate, a deep understanding of its electronic structure and how it dictates reactivity is essential. Computational chemistry provides powerful tools for this purpose.
A key study employed Density Functional Theory (DFT) and ab initio methods to perform a detailed analysis of 4-cyanobenzoic acid. nih.gov By calculating the vibrational frequencies (FTIR and FT-Raman) and comparing them with experimental spectra, researchers could validate the optimized molecular geometry and gain insight into the normal modes of vibration. nih.gov This theoretical work elucidated the interactions between the cyano group, the carboxylic acid group, and the vibrational modes of the benzene (B151609) ring, providing a fundamental understanding of the molecule's internal dynamics. nih.gov
Further theoretical investigations on related molecules, such as 4-cyanophenylhydrazine, have used wavefunction analysis to reveal how external factors like protonation can induce depolarization and cause significant shifts in the cyano group's vibrational frequency. nih.gov Such insights are crucial for predicting how the 4-cyanobenzoate linker will behave within the complex chemical environments of MOF pores or at catalytic interfaces.
Role in Sustainable Chemical Processes and Circular Economy Initiatives
Sodium 4-cyanobenzoate is becoming a key player in the development of a more sustainable chemical industry and the transition towards a circular economy.
Sustainable Chemical Processes: The drive for sustainability is reflected in the development of "green" synthesis routes for the compound and its derivatives. As mentioned, processes like CO₂ valorization and biocatalysis reduce waste and energy consumption. mdpi.comnih.gov The use of water as a solvent in the hydrothermal synthesis of MOFs further enhances the environmental profile of these materials. researchgate.netresearchgate.net The creation of robust, reusable heterogeneous catalysts from this compound also aligns with green chemistry principles by minimizing catalyst waste. nih.gov
Circular Economy Initiatives: The most significant contribution to the circular economy comes from the use of MOFs derived from benzoate-type linkers. A groundbreaking area of research involves the chemical recycling of plastic waste, such as polyethylene (B3416737) terephthalate (B1205515) (PET), to recover terephthalic acid. mdpi.com This recovered monomer, a close relative of 4-cyanobenzoic acid, is then used as a linker to synthesize new, high-value MOFs. mdpi.com These "waste-derived" MOFs can be used for environmental remediation, such as purifying water, effectively closing the loop and turning a low-value waste stream into a high-value functional material. mdpi.com This approach exemplifies a true circular economy, tackling the dual challenges of plastic pollution and water contamination simultaneously. novomof.comdoaj.org The ongoing research into the low-cost production and recycling of MOFs themselves further strengthens their role in a sustainable, zero-waste future. rsc.org
Q & A
Basic: What are the primary synthetic routes for preparing benzoic acid, 4-cyano-, sodium salt, and how can reaction conditions be optimized?
The synthesis of 4-cyano-substituted benzoic acid derivatives typically involves introducing the cyano group (-CN) at the para position of the benzene ring. A common approach includes:
- Step 1 : Nitration of benzoic acid or its precursors, followed by reduction to an amine and diazotization to introduce the cyano group via Sandmeyer reaction .
- Step 2 : Neutralization with sodium hydroxide to form the sodium salt.
Optimization : Key parameters include temperature control during diazotization (0–5°C to avoid side reactions) and pH adjustment during neutralization (pH ~8–10). Reaction yields can be improved using catalytic agents or microwave-assisted synthesis for faster kinetics .
Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]) and isotopic patterns .
- X-ray Diffraction (XRD) : To resolve crystal structure and assess crystallinity, particularly for comparing polymorphs .
Advanced: How can Design of Experiments (DoE) methodologies improve the synthesis scalability of this compound?
Using Response Surface Methodology (RSM) , researchers can model interactions between variables like temperature, reagent molar ratios, and reaction time. For example:
- Central Composite Design : To identify optimal conditions for cyano group introduction, minimizing byproducts (e.g., meta-substituted isomers).
- Critical Factors : Stirring rate and solvent polarity (e.g., DMF vs. ethanol) significantly impact yield in heterogeneous reactions .
Advanced: How does the 4-cyano substituent influence solubility and thermal stability compared to other benzoic acid salts?
- Solubility : The electron-withdrawing cyano group reduces solubility in polar solvents (e.g., water) compared to hydroxyl or methyl substituents. Quantitative comparisons require Hansen Solubility Parameters (HSP) analysis .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset temperatures ~250–300°C, higher than unsubstituted sodium benzoate due to increased resonance stabilization .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial efficacy studies may arise from:
- Test Conditions : Variations in pH (activity is pH-dependent; effective only in acidic environments where the free acid forms) .
- Synergistic Effects : Co-administration with other preservatives (e.g., sorbates) can enhance activity, masking standalone performance .
Methodology : Standardize assays using ISO 20776-1 guidelines and control for intracellular vs. extracellular bioavailability .
Advanced: How can computational modeling predict the compound’s reactivity in aqueous environments?
- DFT Calculations : To map electron density around the cyano group and predict hydrolysis pathways (e.g., conversion to carboxylic acid derivatives under basic conditions).
- MD Simulations : Assess hydration shells and ion-pairing behavior with sodium counterions, critical for understanding dissolution kinetics .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves and goggles to prevent skin/eye contact (sodium salts can be irritants).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- First Aid : Immediate rinsing with water for skin/eye exposure; consult SDS for emergency measures .
Advanced: What role does the sodium counterion play in stabilizing the compound’s crystal lattice?
XRD studies reveal that sodium ions coordinate with carboxylate oxygen atoms, forming a layered lattice. The cyano group’s dipole moment introduces torsional strain, affecting packing efficiency. Comparative studies with potassium or calcium salts show differences in melting points and hygroscopicity .
Basic: How is the compound’s stability assessed under varying storage conditions?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts (e.g., nitro or amine derivatives) .
Advanced: Can this compound serve as a precursor for synthesizing complex heterocycles or coordination polymers?
Yes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
